Cas no 1540105-11-0 (3-(3-methoxy-1,2-oxazol-5-yl)piperidine)

3-(3-methoxy-1,2-oxazol-5-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methoxy-1,2-oxazol-5-yl)piperidine
- EN300-1842739
- 1540105-11-0
-
- Inchi: 1S/C9H14N2O2/c1-12-9-5-8(13-11-9)7-3-2-4-10-6-7/h5,7,10H,2-4,6H2,1H3
- InChI Key: WCXGUPOFAFRMCU-UHFFFAOYSA-N
- SMILES: O1C(=CC(=N1)OC)C1CNCCC1
Computed Properties
- Exact Mass: 182.105527694g/mol
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 47.3Ų
3-(3-methoxy-1,2-oxazol-5-yl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842739-5.0g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 5g |
$5304.0 | 2023-06-02 | ||
Enamine | EN300-1842739-10.0g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1842739-5g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 5g |
$5304.0 | 2023-09-19 | ||
Enamine | EN300-1842739-0.25g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1842739-0.5g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1842739-10g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1842739-1g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 1g |
$1829.0 | 2023-09-19 | ||
Enamine | EN300-1842739-0.05g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1842739-0.1g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1842739-1.0g |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine |
1540105-11-0 | 1g |
$1829.0 | 2023-06-02 |
3-(3-methoxy-1,2-oxazol-5-yl)piperidine Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on 3-(3-methoxy-1,2-oxazol-5-yl)piperidine
Introduction to 3-(3-methoxy-1,2-oxazol-5-yl)piperidine (CAS No. 1540105-11-0)
3-(3-methoxy-1,2-oxazol-5-yl)piperidine, with the chemical formula C₈H₁₁NO₃, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a piperidine ring and an oxazole moiety makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The compound's molecular structure, featuring a 3-methoxy-1,2-oxazol-5-yl substituent, contributes to its distinct pharmacological profile. The oxazole ring is known for its role in various bioactive molecules, often contributing to stability and bioavailability. In contrast, the piperidine ring is a common pharmacophore in many drugs, known for its ability to enhance binding affinity and metabolic stability.
Recent research has highlighted the potential of 3-(3-methoxy-1,2-oxazol-5-yl)piperidine as a key intermediate in the synthesis of bioactive molecules. Its structural features make it an attractive candidate for further derivatization, leading to compounds with enhanced pharmacological properties. Studies have demonstrated its utility in developing inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.
In particular, the 3-methoxy group on the oxazole ring plays a crucial role in modulating the compound's reactivity and interaction with biological targets. This feature has been exploited in designing molecules with improved solubility and reduced toxicity, making them more suitable for clinical applications. The piperidine moiety further contributes to these properties by providing a rigid framework that enhances binding affinity.
Current research efforts are focused on exploring the therapeutic potential of derivatives of 3-(3-methoxy-1,2-oxazol-5-yl)piperidine. These studies aim to identify novel compounds with applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The compound's ability to modulate key biological pathways makes it a promising candidate for further investigation.
One notable area of research involves the use of 3-(3-methoxy-1,2-oxazol-5-yl)piperidine in developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with various diseases. By targeting these enzymes, researchers aim to develop treatments that can modulate cellular processes and alleviate disease symptoms. The structural features of this compound make it an ideal candidate for designing kinase inhibitors with high specificity and efficacy.
Another area of interest is the use of 3-(3-methoxy-1,2-oxazol-5-yl)piperidine in developing antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting viral enzymes can help control infections. Derivatives of this compound have shown promise in inhibiting viral proteases and polymerases, making them potential candidates for antiviral therapies. These findings highlight the versatility of 3-(3-methoxy-1,2-oxazol-5-yl)piperidine as a scaffold for drug development.
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)piperidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. These techniques include catalytic hydrogenation, nucleophilic substitution reactions, and protecting group strategies.
In conclusion, 3-(3-methoxy -1 ,2 -oxazol -5 -yl ) piperidine ( CAS No . 1540105 -11 -0 ) is a versatile compound with significant potential in pharmaceutical research . Its unique structural features make it an attractive scaffold for developing novel therapeutic agents . Ongoing research efforts aim to explore its applications in treating various diseases , including neurological disorders , inflammatory conditions , and infectious diseases . As our understanding of its pharmacological properties continues to grow , so too will its role in drug development .
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